3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride
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Overview
Description
3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a thiazol-2-imine core with a 2-chlorophenylmethyl group attached, and it is often used in research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with thiazolidine-2-imine under specific conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted thiazol-2-imine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, it is utilized to study enzyme inhibition and receptor binding. Its derivatives are explored for potential therapeutic effects.
Medicine: The compound and its derivatives are investigated for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In the chemical industry, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and derivative used.
Comparison with Similar Compounds
Thiazolidine-2-imine derivatives
2-chlorobenzyl chloride derivatives
Other thiazol-2-imine compounds
Uniqueness: 3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique properties and versatile applications make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1,3-thiazol-2-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.ClH/c11-9-4-2-1-3-8(9)7-13-5-6-14-10(13)12;/h1-6,12H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMVNPWBPUWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CSC2=N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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